molecular formula C15H13N3O2 B11851739 10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one CAS No. 55536-49-7

10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one

Cat. No.: B11851739
CAS No.: 55536-49-7
M. Wt: 267.28 g/mol
InChI Key: ATWQPAHAEYGEAY-UHFFFAOYSA-N
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Description

10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that features a fused imidazoquinazoline core with a furan ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and palladium-catalyzed reactions to ensure high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can lead to dihydro derivatives .

Scientific Research Applications

10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and imidazoquinazoline core can interact with biological macromolecules, leading to inhibition or activation of specific pathways . These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is unique due to its fused imidazoquinazoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other furan derivatives and quinazoline compounds, making it a valuable molecule for various applications .

Properties

CAS No.

55536-49-7

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C15H13N3O2/c19-14-12-5-1-2-6-13(12)18(10-11-4-3-9-20-11)15-16-7-8-17(14)15/h1-6,9H,7-8,10H2

InChI Key

ATWQPAHAEYGEAY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CC4=CC=CO4

Origin of Product

United States

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